molecular formula C12H27N B051217 Dodecylamine CAS No. 124-22-1

Dodecylamine

Cat. No.: B051217
CAS No.: 124-22-1
M. Wt: 185.35 g/mol
InChI Key: JRBPAEWTRLWTQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylamine can be synthesized through several methods. One common method involves the reaction of dodecanol with ammonia in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the amine . Another method involves the reduction of dodecanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or nickel .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of dodecanenitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst to convert the nitrile group to an amine group . The reaction is typically carried out in a continuous flow reactor to ensure efficient production and high yields .

Scientific Research Applications

Scientific Research Applications

1.1 Antimicrobial Agent

Dodecylamine has been identified as a potent sporicide against various Firmicute species. Recent studies demonstrate its efficacy in rapidly killing spores of Bacillus subtilis and other related species, indicating its potential as a universal antimicrobial agent. The mechanism involves damaging the inner membrane of spores, leading to their death . This characteristic makes this compound a valuable compound in microbiological research and applications requiring spore control.

1.2 Adsorbent for Heavy Metals

In environmental chemistry, this compound serves as an effective adsorbent for hexavalent chromium ions. Its ability to form complexes with heavy metals enhances its application in wastewater treatment processes aimed at removing toxic contaminants from industrial effluents .

1.3 Synthesis of Nanomaterials

This compound is employed as a surfactant and template agent in the synthesis of various nanomaterials. For instance, it facilitates the preparation of copper(II) complexes and plays a crucial role in the sol-gel process for fabricating mesoporous bioactive glass spheres . Additionally, it has been used in the colloidal synthesis of CoAl₂O₄ nanoparticles, influencing particle morphology and size during synthesis .

1.4 Flotation and Separation Techniques

In mineral processing, this compound acts as a cationic surfactant for the flotation of kaolinite. Its effectiveness as a collector in flotation processes highlights its significance in mineral separation technologies .

Industrial Applications

2.1 Corrosion Inhibition

This compound is utilized as a corrosion inhibitor in various industrial applications. Its presence helps to protect metal surfaces from oxidative damage, enhancing the longevity of equipment and structures exposed to corrosive environments .

2.2 pH Regulation

The compound also functions as a pH regulating agent in chemical formulations, contributing to maintaining optimal conditions for various reactions and processes within industrial settings .

Summary Table of Applications

Application Area Specific Uses Significance
Antimicrobial AgentKills spores of Firmicute speciesPotential use in sterilization and microbiological control
Environmental RemediationAdsorbent for hexavalent chromiumEffective in wastewater treatment
Nanomaterials SynthesisSurfactant in copper(II) complexes; template agentCritical for producing advanced materials
Mineral ProcessingCollector for kaolinite flotationEnhances mineral separation efficiency
Corrosion InhibitionProtects metal surfacesExtends lifespan of industrial equipment
pH RegulationMaintains optimal reaction conditionsEssential for chemical process stability

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of a long alkyl chain and an amino group makes it particularly effective as a surfactant and emulsifier. Its ability to modify carbon nanomaterials and improve their dispersion in organic solvents sets it apart from other amines .

Biological Activity

Dodecylamine, a long-chain aliphatic amine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its derivatives and interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

This compound (C₁₂H₂₅N) is a straight-chain primary amine with a hydrophobic dodecyl group. Its structure contributes to its surfactant properties, making it useful in various applications, including as a surfactant and emulsifier in pharmaceuticals and cosmetics.

This compound exhibits biological activity primarily through its derivatives, particularly those involving cobalamin (vitamin B12). Research indicates that this compound derivatives can inhibit cobalamin-dependent enzymes, which are crucial for various metabolic processes.

Inhibition of Cobalamin-Dependent Enzymes

  • Methionine Synthase (MS) : Studies have shown that this compound derivatives significantly inhibit the activity of methionine synthase in mammalian cells. For instance, a derivative of hydroxocobalamin with this compound inhibited MS activity by approximately 60% in cultured COS-7 cells without affecting the protein levels of the enzyme itself . This suggests that the inhibition occurs at the enzymatic activity level rather than through degradation of the enzyme.
  • Methylmalonyl-CoA Mutase (MCM) : Another study demonstrated that this compound derivatives also inhibited MCM activity in Caenorhabditis elegans and mammalian cells. The holo-MCM activity was reduced significantly when exposed to these derivatives, indicating their potential as inhibitors of this enzyme as well .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that it may exhibit antibacterial activity through mechanisms related to membrane disruption and interference with cellular processes. A study on this compound dialdehyde starch Schiff base revealed promising antibacterial effects against several pathogenic bacteria .

Table 1: Summary of Biological Activities of this compound Derivatives

Derivative Target Enzyme Inhibition (%) Cell Type Reference
Hydroxocobalamin-DodecylamineMethionine Synthase~60%COS-7
Hydroxocobalamin-DodecylamineMethylmalonyl-CoA Mutase~92%C. elegans
This compound DialdehydeVarious BacteriaSignificantVarious Pathogens

Q & A

Q. What are the key characterization techniques for assessing dodecylamine’s role in modifying materials like sodium montmorillonite or graphene?

Basic Research Question
To evaluate structural and functional modifications induced by this compound (DDA), researchers should employ a combination of spectroscopic, microscopic, and surface analysis techniques:

  • FTIR Spectroscopy : Identifies chemical bonding between DDA and the substrate (e.g., amine group interactions with clay layers) .
  • XRD : Detects changes in interlayer spacing, such as the expansion of montmorillonite layers after DDA intercalation .
  • SEM/EDS : Visualizes morphological changes and confirms elemental distribution (e.g., nitrogen from DDA in modified graphene) .
  • Contact Angle Measurements : Assesses hydrophobicity enhancement in materials like graphene, critical for adsorption applications .

Q. How can researchers optimize this compound’s concentration and pH conditions in flotation processes to maximize hematite recovery while minimizing reagent consumption?

Advanced Research Question
Experimental optimization should focus on:

  • pH-Dependent Adsorption : Dodecylammonium ions (protonated DDA) adsorb efficiently on quartz at pH < 10, but precipitate as neutral DDA at higher pH, reducing efficacy. Use zeta potential and contact angle measurements to identify optimal pH ranges .
  • Dosage Trials : Conduct batch flotation tests with DDA concentrations between 120–180 g/t to balance iron concentrate grade (~70%) and recovery rate (>75%) .
  • Competitive Ion Analysis : Evaluate interference from Ca²⁺ or Mg²⁺, which may reduce DDA adsorption via competitive binding .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
Critical precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Spill Management : Neutralize spills with dilute acetic acid and dispose of contaminated materials as hazardous waste .
  • First Aid : Immediate flushing with water for eye/skin exposure; oxygen therapy for inhalation .

Q. In synthesizing CdS nanorods, how does replacing this compound with water affect morphology and photocatalytic efficiency?

Advanced Research Question
DDA acts as a structure-directing agent and capping ligand. Replacing it with water alters nucleation dynamics:

  • Morphology : DDA-based synthesis yields multi-armed CdS nanorods with high surface area (6.0 m²/g), while aqueous methods produce irregular nanoparticles, reducing light absorption .
  • Photocatalytic Performance : Nanorods exhibit 3× higher H₂-production efficiency due to enhanced charge separation and reduced recombination .
  • Methodological Adjustment : Solvothermal synthesis at 140–180°C in DDA ensures crystallinity and phase purity (hexagonal CdS) .

Q. How can researchers resolve discrepancies in adsorption efficiency of this compound-functionalized materials for contaminants like chromium versus organic compounds?

Advanced Research Question
Contradictions often arise from substrate-specific interactions:

  • Chromium (VI) Adsorption : DDA-modified montmorillonite relies on electrostatic attraction between protonated amine groups and CrO₄²⁻ at pH 2–4 .
  • Organic Contaminants (e.g., Dibenzothiophene) : Hydrophobic DDA-grafted graphene exploits π-π interactions, optimized at neutral pH .
  • Competitive Adsorption Studies : Use batch experiments with mixed contaminants and DFT simulations to quantify binding energies .

Q. What role does this compound play as a surfactant in the synthesis of layered double hydroxides (LDHs)?

Basic Research Question
DDA serves dual roles:

  • Template Agent : Guides the formation of LDH lamellar structures by aligning metal hydroxides during coprecipitation .
  • Stabilizer : Prevents nanoparticle aggregation via hydrophobic tail interactions, critical for maintaining high surface area (>100 m²/g) .

Q. What mechanistic insights explain this compound’s effectiveness as a corrosion inhibitor for mild steel in acidic environments?

Advanced Research Question
DDA forms protective films on steel surfaces:

  • Adsorption Isotherms : Langmuir models confirm monolayer adsorption, with ΔG°ads values < -20 kJ/mol indicating physisorption-dominated mechanisms .
  • Electrochemical Analysis : EIS and polarization curves show >90% inhibition efficiency at 0.5 mM DDA in 1M HCl, attributed to amine group binding to Fe⁰ .
  • Surface Characterization : AFM reveals reduced pitting corrosion in DDA-treated samples .

Q. How to design experiments to evaluate the thermal stability of this compound in sol-gel processes for bioactive glass synthesis?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure weight loss between 200–300°C to assess DDA decomposition during calcination .
  • In-Situ FTIR : Monitor amine group degradation (N-H stretch at 3300 cm⁻¹) under controlled heating rates .
  • Porosity Retention : Post-calcination BET analysis confirms mesoporous structure preservation (pore size ~5 nm) .

Q. What are the methodological considerations for using this compound in creating self-assembled monolayers for DNA alignment studies?

Basic Research Question

  • Substrate Preparation : Use HOPG (highly oriented pyrolytic graphite) for uniform DDA layering via temperature-controlled deposition (e.g., 50°C) .
  • AFM Imaging : Resolve lamellar DDA structures (spacing ~0.4 nm) to ensure alignment before DNA deposition .
  • Buffer Compatibility : Avoid phosphate buffers, which may disrupt amine-DNA electrostatic interactions .

Q. How can computational methods like DFT enhance understanding of this compound’s interactions in adsorption processes?

Advanced Research Question

  • Binding Energy Calculations : DFT-D3 (dispersion-corrected) quantifies π-π interactions between DDA and aromatic contaminants (e.g., adsorption energy ~-50 kJ/mol for dibenzothiophene) .
  • Charge Density Analysis : Visualize electron transfer at DDA-substrate interfaces to identify active sites .
  • Molecular Dynamics (MD) : Simulate DDA monolayer formation on hematite to optimize flotation conditions .

Properties

IUPAC Name

dodecan-1-amine
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InChI

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3
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InChI Key

JRBPAEWTRLWTQC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN
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Molecular Formula

C12H27N
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Related CAS

2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride)
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DSSTOX Substance ID

DTXSID3021984, DTXSID801022411
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Molecular Weight

185.35 g/mol
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Physical Description

Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

259 °C
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Flash Point

352 °F (COC)
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Solubility

Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor
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Density

0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³
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Vapor Pressure

0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C
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Color/Form

OIL

CAS No.

124-22-1, 68155-27-1
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Melting Point

28.3 °C, 28 °C
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Synthesis routes and methods I

Procedure details

{2-[7-(3-Cyano-pyridin-2-yloxy)-1H-indol-3-yl]-1,1-dimethyl-ethyl}-carbamic acid tert-butyl ester (119 mg, 0.293 mmol) is dissolved in 10 mL of 1,4 dioxane. The mixture is cooled to zero degrees Celsius in an ice/water bath. To the mixture is added 10 mL of 4N hydrochloric acid in 1,4 dioxane, and the resulting mixture is stirred at zero degrees, under nitrogen, for five hours. The solvent is evaporated, and the residue is taken up in water. The pH of the water is adjusted to 9 using sodium bicarbonate, and is extracted three times with 50 mL of ethyl acetate. The organic layers are combined, dried with sodium sulfate, filtered, and the solvent removed in vacuo to give 218 mg of the title amine (83%). FDMS m/e=307 (M++1).
Name
{2-[7-(3-Cyano-pyridin-2-yloxy)-1H-indol-3-yl]-1,1-dimethyl-ethyl}-carbamic acid tert-butyl ester
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 4-amino-1-benzylpiperidine 11 (41.2 g, 216.5 mmol) and triethylamine (51.3 mL, 369 mmol) in 600 mL of tetrahydrofuran was added benzyl chloroformate (31 mL, 217 mmol) dropwise over a period of 30 to 45 min. at such a rate that the reaction temperature was kept between 5° C. and 10° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stir for 12 hours. The solvent and volatiles were removed under reduced pressure. Water (500 mL) and ethyl acetate (1.2 L) were then added and the reaction was partitioned between the two phases. The organic layer was washed with saturated aqueous sodium bicarbonate solution (2×, 150 mL) and then dried (brine, MgSO4). Evaporation of the solvent yielded a tan liquid which was purified via column chromatography (SiO2, EtOAc/Hexane—30/70 to EtOAc—100) to provide 27.8 g of the amine 12 as a white solid (mass spec. M+=324, MP=79.1-79.6° C.).
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

CID 12515865
Dodecylamine
CID 12515865
Dodecylamine
CID 12515865
Dodecylamine
CID 12515865
Dodecylamine
CID 12515865
Dodecylamine
CID 12515865
CID 12515865
Dodecylamine

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